Zinc glycerol phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

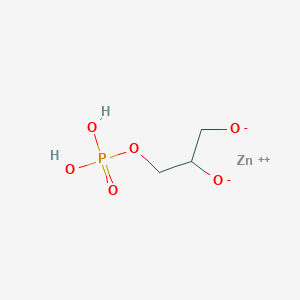

Zinc glycerol phosphate is a chemical compound with the formula C3H7O6PZn. It is a white crystalline powder that is soluble in water and alcohols, and slightly soluble in ether . This compound is known for its stability at room temperature but decomposes at higher temperatures . This compound is a soluble salt that can undergo displacement reactions with other metal ions .

准备方法

Synthetic Routes and Reaction Conditions: Zinc glycerol phosphate is typically synthesized by reacting glycerol with phosphoric acid and zinc oxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Glycerol} + \text{Phosphoric Acid} + \text{Zinc Oxide} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of highly concentrated zinc chloride solutions and glycerol as a stabilizer . The reaction is typically conducted at room temperature, and the concentration of zinc chloride and the molar ratio of glycerol to zinc ions are crucial factors that influence the size and shape of the resulting this compound particles .

化学反应分析

Key Reaction Parameters:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 140°C | ↑ Yield ↑ |

| Catalyst Loading | 5 wt% | ↑ Yield ↑ |

| Reaction Time | 240 min | Maximizes GC* |

| Urea:Glycerol Ratio | 1.1:1 | Prevents excess NH₃ |

*GC: Glycerol Carbonate

Role of Phosphate-Group Precursors

While direct studies on zinc glycerol phosphate are absent, phosphate could plausibly participate via:

-

Nucleophilic substitution : Phosphate ions (PO₄³⁻) may replace sulfate (SO₄²⁻) in zinc complexes.

-

Coordination Chemistry : Zn²⁺ ions can bind phosphate groups, forming structures like Zn₃(PO₄)₂·2H₂O in glycerol-rich environments.

Comparative Catalyst Activity :

| Catalyst | Glycerol Conversion (%) | GC Yield (%) |

|---|---|---|

| ZnSO₄ | 89.2 | 85.6 |

| Zn(C₃H₆O₃) + (NH₄)₂SO₄ | 87.1 | 83.4 |

| ZnO | 72.3 | 68.9 |

Mechanistic Insights from FT-IR and ESI-MS

-

FT-IR Analysis : Hydrogen bonding between glycerol’s hydroxyl groups and sulfate/phosphate anions weakens O–H bonds (peak shift from 3432 cm⁻¹ to 3394 cm⁻¹ ) .

-

ESI-MS Data : Intermediate species like glycerol carbamate (GCM, m/z 118) form before cyclization to GC (m/z 158) .

Kinetic Behavior

The reaction follows pseudo-first-order kinetics with rate constants:

k1=1.2×10−3min−1(GCM formation)k2=8.7×10−4min−1(GC formation)

Activation energy for GC synthesis is 45.2 kJ/mol .

Reaction Conditions for Morphology Control :

| Parameter | Effect on Particle Size |

|---|---|

| Temperature | ↑ Temp → ↓ Size |

| Agitation Speed | ↑ RPM → ↓ Size |

| Glycerol:Zn Ratio | 3:1 → Uniformity |

科学研究应用

Pharmaceutical Applications

Zinc plays a critical role in numerous biological processes, and its combination with glycerol phosphate enhances its therapeutic properties.

Dermatological Uses

ZGP has been documented for its efficacy in treating various skin conditions:

- Ammoniacal Dermatitis : ZGP is effective in treating diaper rash in infants, providing relief from irritation and promoting healing .

- Psoriasis : Clinical studies indicate that ZGP can alleviate symptoms associated with psoriasis, reducing inflammation and scaling .

- Fungal Infections : The compound has antifungal properties, making it useful in preventing and treating conditions like tinea pedis (athlete's foot) and other fungal infections .

Antibacterial Properties

Research indicates that ZGP can enhance the antibacterial properties of coatings used in medical devices. By incorporating zinc oxide into calcium phosphate coatings, ZGP contributes to antimicrobial resistance against various pathogens, thereby reducing the risk of infection .

Bone Tissue Engineering

ZGP is being explored as a component in injectable hydrogels for bone tissue engineering. These hydrogels provide a scaffold for cell growth and facilitate the delivery of therapeutic agents directly to the site of injury or disease .

Cosmetic Applications

ZGP is utilized in cosmetic formulations due to its skin-soothing properties and ability to enhance skin barrier function.

- Moisturizers and Creams : The compound's lubricious properties make it an ideal ingredient in moisturizing products, improving skin hydration and texture .

- Anti-aging Products : ZGP's role in cellular repair processes supports its inclusion in anti-aging formulations aimed at improving skin elasticity and reducing fine lines.

Agricultural Applications

ZGP is also gaining attention in agriculture, particularly in enhancing nutrient availability for crops.

Zinc Fertilization

Studies have shown that applying ZGP can improve zinc uptake in crops, especially under conditions where phosphorus levels are high, which typically inhibit zinc absorption . This dual application of phosphorus and zinc can optimize crop yield and nutritional quality.

Mycorrhizal Interactions

Research indicates that ZGP may enhance the effectiveness of mycorrhizal fungi in facilitating nutrient uptake. The presence of ZGP can mitigate the negative effects of high phosphorus levels on zinc nutrition, thus supporting better plant growth .

Case Studies

- Case Study 1 : A clinical trial involving infants with diaper rash demonstrated significant improvement following treatment with a zinc glycerol phosphate formulation compared to a placebo group.

- Case Study 2 : In agricultural settings, maize and soybean crops treated with ZGP showed a marked increase in zinc concentration and overall health compared to untreated controls, highlighting its role as an effective fertilizer additive.

Data Tables

| Application Area | Specific Use | Observed Benefits |

|---|---|---|

| Dermatology | Treatment of diaper rash | Reduces irritation, promotes healing |

| Dermatology | Alleviation of psoriasis | Decreases inflammation |

| Antibacterial Coatings | Medical device coatings | Reduces infection risk |

| Bone Tissue Engineering | Injectable hydrogels | Supports cell growth |

| Agriculture | Zinc fertilization | Improves crop yield |

作用机制

Zinc glycerol phosphate exerts its effects through several mechanisms:

Catalytic Role: Acts as a catalyst in various biochemical reactions, facilitating the conversion of substrates to products.

Structural Role: Provides structural support to enzymes and proteins, stabilizing their active forms.

Regulatory Role: Involved in the regulation of gene expression and cellular signaling pathways.

Molecular Targets and Pathways:

Enzymes: this compound interacts with various enzymes, enhancing their catalytic activity.

Proteins: Stabilizes the structure of proteins, ensuring their proper function.

Cellular Pathways: Participates in signaling pathways that regulate cell growth, differentiation, and metabolism.

相似化合物的比较

Zinc Phosphate: An inorganic compound with similar applications in coatings and as a catalyst.

Glycerol Phosphate: A precursor in the synthesis of phospholipids and plays a role in cellular metabolism.

Zinc Oxide: Widely used in sunscreens, cosmetics, and as an antibacterial agent.

Uniqueness of Zinc Glycerol Phosphate: this compound stands out due to its unique combination of zinc and glycerol phosphate, which imparts distinct properties such as solubility in water and alcohols, stability at room temperature, and its ability to participate in various chemical reactions . Its applications in both biological and industrial fields further highlight its versatility and importance .

生物活性

Zinc glycerol phosphate (ZGP) is a compound that combines zinc with glycerol phosphate, a key metabolite involved in various biological processes. The biological activity of ZGP is significant due to its roles in enzyme regulation, cellular signaling, and potential therapeutic applications. This article reviews the current understanding of ZGP's biological activity, supported by research findings, case studies, and data tables.

Enzyme Regulation

Zinc plays a critical role in the regulation of various enzymes, including glycerol phosphate dehydrogenase (GPDH). Research indicates that zinc can inhibit GPDH with an IC50 value of approximately 100 nM. This inhibition is influenced by pH levels, with binding being slow at low pH but instantaneous at high pH . The modulation of enzyme activity by zinc is crucial for energy metabolism, highlighting the physiological significance of zinc in cellular processes.

Zinc influences several metabolic pathways through its interaction with proteins and enzymes. For instance, it has been shown to inhibit phosphofructokinase and glyceraldehyde-3-phosphate dehydrogenase, leading to disruptions in glycolysis and capsule biosynthesis in certain bacterial strains . This inhibition can affect virulence factors and overall bacterial growth.

Table 1: Enzymatic Inhibition by Zinc

| Enzyme | IC50 (nM) | Effect of Zinc |

|---|---|---|

| Glycerol Phosphate Dehydrogenase | 100 | Inhibition at low pH |

| Phosphofructokinase | Varies | Inhibition leads to impaired growth |

| Glyceraldehyde-3-phosphate Dehydrogenase | Varies | Inhibition disrupts glycolysis |

Case Studies

-

Zinc and Vascular Calcification :

A study demonstrated that zinc supplementation significantly blunted phosphate-induced vascular calcification in vitro and in animal models. The mechanism involved the upregulation of TNFAIP3, a suppressor of the NF-κB pathway, which was activated by zinc-sensing receptors . This suggests that zinc may play a protective role against calcification under high phosphate conditions. -

Zinc's Role in Bone Regeneration :

Another investigation highlighted the effects of sustained zinc release in calcium phosphate scaffolds on bone healing. The study found that zinc enhanced osteogenic differentiation of periosteum-derived progenitor cells (PDPCs) and promoted M2 macrophage polarization through the PI3K/Akt/mTOR pathway . This dual action supports both bone regeneration and immune modulation.

Therapeutic Implications

Given its regulatory roles and protective effects, ZGP has potential therapeutic implications. It may be beneficial in conditions characterized by oxidative stress or inflammation due to its ability to modulate enzyme activity and cellular signaling pathways.

Table 2: Potential Therapeutic Applications of this compound

| Condition | Mechanism of Action |

|---|---|

| Osteoporosis | Enhances osteogenic differentiation |

| Vascular calcification | Inhibits calcification via NF-κB pathway modulation |

| Metabolic disorders | Regulates key enzymes involved in energy metabolism |

属性

CAS 编号 |

1300-26-1 |

|---|---|

分子式 |

C3H7O6PZn |

分子量 |

235.4 g/mol |

IUPAC 名称 |

zinc;2,3-dihydroxypropyl phosphate |

InChI |

InChI=1S/C3H9O6P.Zn/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 |

InChI 键 |

DQXVMBVYXZWEAR-UHFFFAOYSA-L |

SMILES |

C(C(COP(=O)(O)O)[O-])[O-].[Zn+2] |

规范 SMILES |

C(C(COP(=O)([O-])[O-])O)O.[Zn+2] |

Key on ui other cas no. |

1300-26-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。